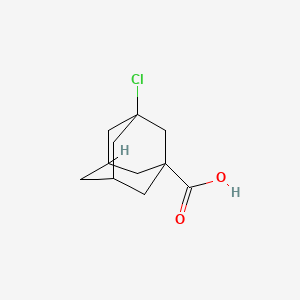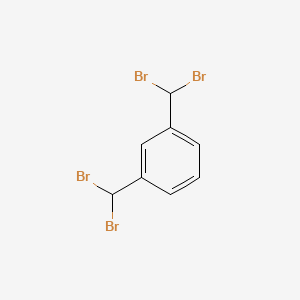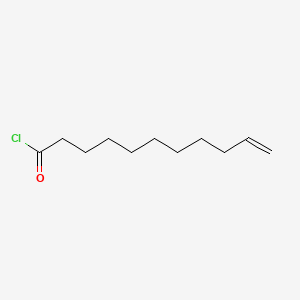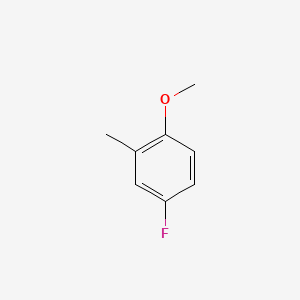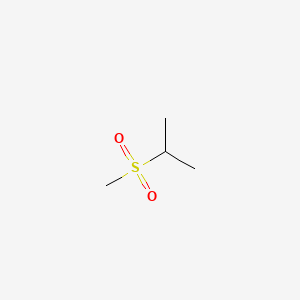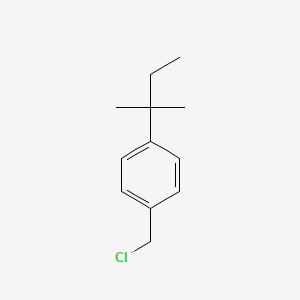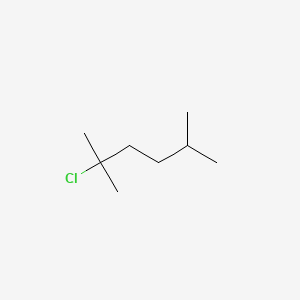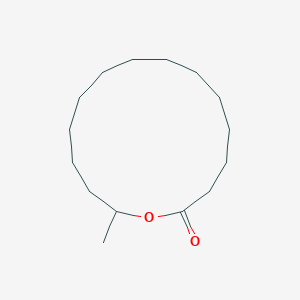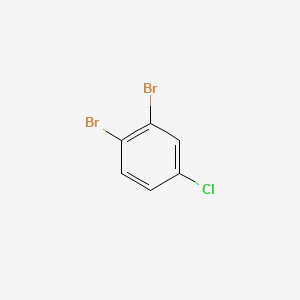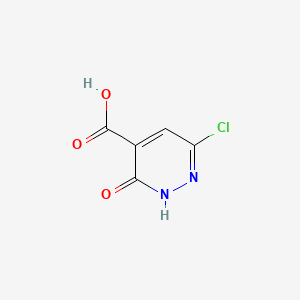
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione
概要
説明
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a cyclohexyl group and a thiolan-3-yl group attached to the imidazolidine-2,4-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing active methylene groups in the presence of a base. This reaction forms the imidazolidine-2,4-dione core with the desired substituents .
Another approach involves the Bucherer-Bergs reaction, which is a multi-component reaction that combines an aldehyde, an amine, and potassium cyanide in the presence of ammonium carbonate. This method is particularly useful for synthesizing larger homologous molecules .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imidazolidine-2,4-dione core to its corresponding imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidine-2,4-dione derivatives.
科学的研究の応用
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of 5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example, it has been shown to bind to the voltage-gated sodium channel inner pore, which is crucial for its anticonvulsant activity . The compound’s antibacterial properties are attributed to its ability to interact with bacterial proteins, inhibiting their function and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: The parent compound with similar core structure.
Thiazolidine-2,4-dione: A related compound with a sulfur atom in the ring.
Hydantoin: Another related compound with a similar imidazolidine core.
Uniqueness
5-Cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione is unique due to the presence of both cyclohexyl and thiolan-3-yl groups, which impart distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound for various applications in research and industry.
特性
IUPAC Name |
5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-11-13(15-12(17)14-11,10-6-7-18-8-10)9-4-2-1-3-5-9/h9-10H,1-8H2,(H2,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJUOPOQMGDIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCSC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275581 | |
| Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74038-65-6 | |
| Record name | 5-cyclohexyl-5-(thiolan-3-yl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


